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(1H-indazol-7-yl)-methanol

Cat. No.: B12103720
M. Wt: 227.06 g/mol
InChI Key: JPDUXFQLEWGSSG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in 1883 when Emil Fischer first synthesized the parent compound, indazole (C7H6N2). wikipedia.org Since this initial discovery, the field has undergone significant evolution, driven by the quest for novel synthetic methodologies and the recognition of the indazole core's vast therapeutic potential. researchgate.netnih.gov Early synthetic routes have been refined and expanded upon, with modern chemistry embracing transition-metal-catalyzed reactions, such as C-H activation and intramolecular amination, to construct functionalized indazole derivatives with greater efficiency and precision. researchgate.netbohrium.com This continuous development underscores the enduring relevance of indazoles in synthetic organic chemistry.

Structural Characteristics and Aromaticity of the Indazole Nucleus

Structurally, indazole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.net This fusion results in a 10π electron system, conferring aromatic character analogous to other heterocyclic compounds like indole. jmchemsci.com A key feature of the indazole nucleus is the existence of tautomers, primarily the 1H-indazole and 2H-indazole forms. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov The aromaticity of the indazole system is a critical determinant of its chemical reactivity and physical properties, influencing how it interacts with biological targets. beilstein-journals.org

Academic Prominence of the Indazole Scaffold in Contemporary Organic Chemistry

The indazole scaffold holds a place of high esteem within contemporary organic and medicinal chemistry. cornell.edursc.org Its derivatives have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.gov This has led to the development of several commercially available drugs containing the indazole moiety. rsc.orgresearchgate.net The academic interest in indazoles is further fueled by their utility as building blocks in the synthesis of more complex heterocyclic systems and their application in materials science. researchgate.netresearchgate.net The continuous exploration of new synthetic routes and the investigation of their structure-activity relationships remain prominent topics in current research. researchgate.netresearchgate.net

Unique Chemical Features of 7-Substituted Indazoles

The position of substituents on the indazole ring significantly influences the molecule's properties. 7-substituted indazoles, in particular, possess unique chemical features. The substituent at the 7-position is proximate to the N1-H group of the pyrazole ring, which can lead to intramolecular interactions, such as hydrogen bonding. This can affect the compound's conformation, reactivity, and biological activity. The synthesis of 7-substituted indazoles can present specific challenges and often requires tailored synthetic strategies to achieve the desired regioselectivity.

Research Landscape of (1H-indazol-7-yl)-methanol: A Scholarly Overview

This compound is a specific derivative that serves as a valuable intermediate in the synthesis of more complex indazole-based compounds. Research involving this compound often focuses on its use as a starting material for creating libraries of 7-substituted indazoles for biological screening. The presence of the hydroxymethyl group at the 7-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This versatility makes this compound a key player in the exploration of the chemical space around the 7-position of the indazole scaffold, aiming to uncover new compounds with enhanced or novel therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B12103720 (1H-indazol-7-yl)-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromo-1H-indazol-7-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-3,12H,4H2,(H,10,11)

InChI Key

JPDUXFQLEWGSSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)CO)Br

Origin of Product

United States

Advanced Functionalization Strategies and Derivatization Chemistry of 1h Indazol 7 Yl Methanol

Transformational Chemistry of the C7-Hydroxymethyl Group

The hydroxymethyl group at the C7 position of (1H-indazol-7-yl)-methanol serves as a versatile handle for a variety of chemical transformations, including oxidation, substitution, and glycosylation reactions. cymitquimica.com These reactions enable the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol of the C7-hydroxymethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. These oxidized products are valuable intermediates for further synthetic manipulations. For instance, oxidation to the aldehyde allows for subsequent reactions such as reductive amination or Wittig-type olefination, while the carboxylic acid can be used in amide bond formation or esterification. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are typically used. smolecule.com

ReagentProductReference
Potassium permanganate (KMnO4)1H-Indazole-7-carboxylic acid smolecule.com
Chromium trioxide (CrO3)1H-Indazole-7-carboxylic acid smolecule.com
Pyridinium chlorochromate (PCC)1H-Indazole-7-carbaldehydeNot explicitly found for C7, but a common reagent for this transformation.
Dess-Martin periodinane1H-Indazole-7-carbaldehydeNot explicitly found for C7, but a common reagent for this transformation.

Nucleophilic and Electrophilic Substitution Reactions at the Hydroxymethyl Moiety

The hydroxyl group of the C7-hydroxymethyl moiety can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide range of functionalities, including azides, cyanides, and thiols. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding chloride or bromide, respectively. These halides can then be displaced by various nucleophiles.

Conversely, the oxygen of the hydroxymethyl group can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the alcohol.

Reaction TypeReagentProductReference
Nucleophilic Substitution (Halogenation)Thionyl chloride (SOCl2)7-(Chloromethyl)-1H-indazole
Nucleophilic Substitution (Halogenation)Phosphorus tribromide (PBr3)7-(Bromomethyl)-1H-indazole
Electrophilic Substitution (Etherification)Alkyl halide (e.g., methyl iodide) + Base7-(Methoxymethyl)-1H-indazole ambeed.com
Electrophilic Substitution (Esterification)Acyl chloride (e.g., acetyl chloride) + Base(1H-Indazol-7-yl)methyl acetate (B1210297) smolecule.com

Glycosylation Reactions and Carbohydrate Chemistry Applications

The hydroxymethyl group of this compound can participate in glycosylation reactions, leading to the formation of O-glycosides. These reactions are significant in carbohydrate chemistry and for the synthesis of potential therapeutic agents, as glycosylation can improve the pharmacokinetic properties of a molecule. google.com The Helferich method, which employs a glycosyl acetate donor in the presence of a Lewis acid like boron trifluoride etherate, is a common strategy for such transformations. researchgate.netresearchgate.net The resulting glycosylated indazoles can serve as probes for enzymatic activity or as building blocks for more complex glycoconjugates. researchgate.net

Glycosyl DonorActivator/CatalystProduct TypeReference
Peracetylated sugar (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)Potassium carbonateO-glycoside (after deacetylation) google.com
Glycosyl acetateBoron trifluoride etherateO-glycoside researchgate.netresearchgate.net

Functionalization of the Indazole Nucleus Beyond the C7 Position

While the C7-hydroxymethyl group offers a primary site for derivatization, the indazole ring itself presents opportunities for further functionalization at the C3 and nitrogen positions. These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds.

C3 Functionalization Methodologies

The C3 position of the indazole ring is a common site for functionalization. One approach involves the direct C-H activation of the indazole, though this often requires specific directing groups. researchgate.net A more conventional method is to introduce a leaving group, such as a halogen, at the C3 position, which can then be subjected to cross-coupling reactions. For instance, 3-iodo-1H-indazole can be prepared and subsequently used in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents. researchgate.netmdpi.com This often requires protection of the indazole nitrogen. mdpi.com

Reaction TypeReagentsProduct TypeReference
IodinationIodine, Potassium hydroxide3-Iodo-1H-indazole mdpi.com
Suzuki-Miyaura Cross-CouplingAryl boronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base3-Aryl-1H-indazole researchgate.netmdpi.com
Heck ReactionVinyl compound, Palladium catalyst (e.g., Pd(OAc)2), Base3-Vinyl-1H-indazole google.com

N-Functionalization Strategies of Indazoles

The nitrogen atoms of the indazole ring can be functionalized through various alkylation and arylation reactions. ambeed.com The reaction of an N-unsubstituted indazole with an electrophile can lead to a mixture of N1 and N2 isomers, with the ratio often being influenced by steric and electronic factors of substituents on the indazole ring. thieme-connect.de For example, the presence of a substituent at the C7 position can influence the regioselectivity of N-alkylation. thieme-connect.de Common methods for N-functionalization include reaction with alkyl halides or aryl halides in the presence of a base or a transition metal catalyst. researchgate.netdntb.gov.ua Protection of one nitrogen atom allows for selective functionalization of the other. For instance, the use of a tert-butoxycarbonyl (BOC) protecting group is a common strategy. google.com

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halide (e.g., ethyl iodide), Base (e.g., cesium carbonate)N1- and N2-alkylated indazoles google.comthieme-connect.de
N-ArylationAryl halide, Copper catalyst, BaseN1- and N2-arylated indazoles researchgate.net
N-HydroxymethylationFormaldehydeN1-Hydroxymethylindazole nih.govacs.org
N-AcylationAcetic anhydride (B1165640)N1-Acetylindazole google.com

Heterodifunctionalization Approaches and Mechanisms

Heterodifunctionalization, the simultaneous or sequential introduction of two distinct functional groups, represents an efficient strategy for generating molecular complexity from a single precursor. For this compound, the primary reactive sites are the N-H of the pyrazole (B372694) moiety and the O-H of the C7-hydroxymethyl group. The dual reactivity allows for a range of functionalization strategies.

The N-alkylation of the indazole ring is a common first step. The reaction typically proceeds via deprotonation of the indazole N-H with a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF), followed by nucleophilic attack on an alkyl halide. nih.gov This reaction can produce two regioisomers, N1- and N2-alkylated indazoles, with the distribution influenced by steric and electronic factors of both the indazole substituents and the alkylating agent. nih.gov For 7-substituted indazoles, N-alkylation can show varied regioselectivity.

Following N-functionalization, the hydroxymethyl group can be targeted. Common reactions include oxidation, esterification, or conversion to a leaving group. For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents like manganese dioxide (MnO₂) or potassium permanganate. Alternatively, it can be esterified by reacting with an acyl chloride or carboxylic anhydride under basic conditions.

A plausible heterodifunctionalization approach would involve a one-pot, two-step sequence. First, selective N-alkylation could be performed, followed by the addition of an acylating agent to functionalize the hydroxymethyl group, yielding an N-alkyl, O-acyl indazole derivative. The mechanism for the first step is an Sₙ2 reaction, while the second is a nucleophilic acyl substitution. This approach allows for the controlled installation of two different functional groups, significantly expanding the chemical space accessible from the starting material.

Table 1: Potential Heterodifunctionalization Strategies for this compound

StrategyReactive Site 1 (Mechanism)Reagents (Step 1)Reactive Site 2 (Mechanism)Reagents (Step 2)Potential Product Class
N-Alkylation / O-AcylationIndazole N-H (Sₙ2)NaH, Alkyl halide (e.g., CH₃I)Hydroxymethyl O-H (Nucleophilic Acyl Substitution)Acyl chloride (e.g., Acetyl chloride), BaseN-Alkyl-7-(acyloxymethyl)-1H-indazole
N-Arylation / O-SulfonylationIndazole N-H (Cross-Coupling)Aryl boronic acid, Cu(OAc)₂, BaseHydroxymethyl O-H (Nucleophilic Substitution)TsCl, PyridineN-Aryl-7-(tosyloxymethyl)-1H-indazole
N-Alkylation / OxidationIndazole N-H (Sₙ2)K₂CO₃, Alkyl halideHydroxymethyl O-H (Oxidation)MnO₂, DCMN-Alkyl-1H-indazole-7-carbaldehyde

Construction of Complex Organic Architectures from this compound Precursors

The inherent reactivity of this compound makes it an exceptionally versatile building block for synthesizing more elaborate molecular structures, particularly those containing multiple heterocyclic motifs. a2bchem.com

Strategic Application as a Building Block in Heterocyclic Synthesis

The transformation of this compound into other functional groups is a key strategy for its use in heterocyclic synthesis. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in cyclization reactions. For example, oxidation to 1H-indazole-7-carbaldehyde provides an electrophilic center for condensation with various nucleophiles to form new rings.

One documented application involves the conversion of the hydroxymethyl group into a methyl-thiourea derivative. This is achieved by first converting the alcohol to a more reactive intermediate, which is then reacted with an appropriate thiourea (B124793) precursor. This leads to the formation of novel heterocyclic systems like 1-[(1H-indazol-7-yl)methyl]-3-arylthiourea derivatives.

Furthermore, the indazole ring itself can participate in annulation reactions. After modification of the hydroxymethyl group, subsequent reactions can be directed at the indazole core to build fused polycyclic systems. For instance, the synthesis of indazolo[3,2-a]-β-carbolines has been achieved through 1,7-electrocyclization reactions of related indazole precursors, demonstrating a powerful method for constructing complex fused heterocycles. thieme-connect.de

Table 2: Examples of Heterocyclic Architectures from this compound

Precursor ModificationReaction TypeResulting Heterocyclic System
Conversion to 7-aminomethyl-1H-indazoleCondensation / Cyclization1-[(1H-indazol-7-yl)methyl]-3-arylthioureas
Oxidation to 1H-indazole-7-carbaldehydeCondensation with hydrazinesFused pyrazolo-indazole derivatives
Conversion to 7-(chloromethyl)-1H-indazoleNucleophilic substitution / AnnulationIndazolo-fused azepines

Precursor Role in the Synthesis of Advanced Pharmaceutical Intermediates

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase and PARP inhibitors. nih.govmdpi.comgoogle.com this compound serves as a crucial starting material or key intermediate for the synthesis of these complex and high-value molecules.

A prominent example is its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib. google.com The chemical structure of Niraparib is 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide. The synthesis of this molecule can be envisaged starting from this compound, which would be oxidized to the corresponding 7-carboxylic acid, and then converted to the primary amide. This 2H-indazole-7-carboxamide intermediate is a core component that is subsequently coupled with the substituted phenyl-piperidine moiety to yield the final drug. google.comacs.org

Similarly, the indazole core is central to many kinase inhibitors. nih.govgoogle.com The synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors has been reported using 1H-indazole scaffolds. nih.gov The general strategy involves using a functionalized indazole, such as an amino- or halo-indazole, as a platform for building out the molecule through cross-coupling reactions. This compound can be converted into these necessary functionalized intermediates, for example, by transforming the hydroxymethyl group into an amine or by introducing a halogen onto the benzene (B151609) portion of the indazole ring.

Table 3: this compound as a Precursor for Pharmaceutical Intermediates

Target Drug ClassKey IntermediateTransformation from Precursor
PARP Inhibitors (e.g., Niraparib)2H-Indazole-7-carboxamideOxidation of -CH₂OH to -COOH, followed by amidation and N-arylation. google.com
Kinase Inhibitors (e.g., ASK1 Inhibitors)7-Amino-1H-indazole derivativesConversion of -CH₂OH to an amine via multi-step synthesis. nih.gov
Kinase Inhibitors (e.g., Axitinib analogues)7-Halo-1H-indazole derivativesHalogenation of the indazole ring. The -CH₂OH group can be protected or modified as needed. googleapis.com

Spectroscopic Characterization Techniques for Structural Elucidation of 1h Indazol 7 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of (1H-indazol-7-yl)-methanol in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton, carbon, and nitrogen atom.

Proton NMR (¹H NMR) is essential for confirming the presence and arrangement of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the bicyclic indazole core, the methylene (B1212753) (-CH₂) group, and the hydroxyl (-OH) group.

The aromatic region typically displays distinct multiplets for the protons on the benzene (B151609) ring portion of the indazole. The chemical shifts and coupling constants of these protons are sensitive to their position and the electronic nature of the heterocyclic ring. The proton at position 3 of the indazole ring often appears as a singlet. The N-H proton of the pyrazole (B372694) ring is also observable and its chemical shift can be concentration and solvent-dependent; it typically appears as a broad singlet. banglajol.info

The methylene protons of the hydroxymethyl group (-CH₂OH) typically resonate as a singlet or a doublet if coupled to the hydroxyl proton, while the hydroxyl proton itself often appears as a broad, exchangeable singlet. mdpi.com In studies of related (1H-indazol-1-yl)methanol derivatives, the methylene protons were observed as a singlet, and the hydroxyl proton as a triplet, indicating coupling to the methylene group. acs.orgnih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound and its Derivatives
Proton TypeTypical Chemical Shift (δ) in ppmMultiplicityNotes
Indazole N-H> 10.0Broad SingletPosition is solvent and concentration dependent. banglajol.info
Aromatic C-H7.0 - 8.5Multiplet / DoubletSpecific shifts depend on the position on the indazole ring. banglajol.infotandfonline.com
Indazole H-3~8.0 - 8.5SingletCharacteristic signal for the proton at the 3-position. acs.orgnih.gov
Methylene (-CH₂-)~4.5 - 5.5Singlet / DoubletAppears as a singlet linking the indazole and triazole scaffolds in some derivatives. banglajol.info
Hydroxyl (-OH)VariableBroad Singlet / TripletExchangeable with D₂O; coupling may or may not be observed. mdpi.com

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the number of carbon environments and their nature (aromatic, aliphatic).

The spectrum will show several signals in the aromatic region (typically 110-145 ppm) corresponding to the eight carbons of the indazole ring system. The chemical shifts are highly informative for distinguishing between isomers. For instance, in N-substituted indazoles, the chemical shifts of the ring carbons differ significantly between isomers. researchgate.net The signal for the methylene carbon of the hydroxymethyl group appears in the aliphatic region, typically between 55 and 65 ppm. mdpi.com ¹³C NMR is a key technique used alongside ¹H NMR to characterize newly synthesized indazole derivatives. jmchemsci.commdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Indazolyl-methanol Derivatives
Carbon TypeTypical Chemical Shift (δ) in ppmNotes
Aromatic C-H110 - 130Signals for protonated aromatic carbons. acs.orgnih.gov
Aromatic Quaternary C120 - 145Includes bridgehead carbons and carbon bearing the substituent. mdpi.comacs.orgnih.gov
Methylene (-CH₂OH)55 - 65Signal for the hydroxymethyl carbon. mdpi.com

Nitrogen NMR, particularly ¹⁵N NMR, is a sensitive probe for the electronic environment of the nitrogen atoms within the indazole ring. It is exceptionally useful for distinguishing between the 1H and 2H tautomers of indazole, as the nitrogen chemical shifts are significantly different in each form. jmchemsci.com

In a study of (1H-indazol-1-yl)methanol, ¹⁵N NMR data was obtained in both the solid state and in solution, providing a sound basis for structural assignment. acs.orgnih.gov The chemical shifts can be compared with values calculated using theoretical methods like the Gauge-Invariant Atomic Orbital (GIAO) method to confirm isomeric structures. acs.orgnih.govresearchgate.net For pyrazole and indazole derivatives, ¹⁵N NMR data is crucial for understanding the electronic structure and tautomeric equilibria. mdpi.comipb.pt

Two-dimensional (2D) NMR techniques are employed for the definitive assignment of all proton and carbon signals and to probe through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the protons on the benzene portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry. ipb.pt

These advanced experiments are critical for the full structural characterization of complex indazole derivatives. ipb.pt

Nitrogen NMR (14N and 15N NMR) for Tautomeric and Electronic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. jmchemsci.commdpi.com

The most prominent bands include a broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group, and another sharp or broad band in the 3100-3300 cm⁻¹ region for the N-H stretch of the indazole ring. banglajol.info Other significant absorptions include aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches of the methylene group (around 2850-2960 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring system (1450-1620 cm⁻¹), and a strong C-O stretching band for the primary alcohol (around 1050 cm⁻¹). banglajol.infomdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Indazole N-HN-H Stretch3100 - 3300
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (-CH₂)C-H Stretch2850 - 2960
Aromatic RingC=C and C=N Stretch1450 - 1620
Primary AlcoholC-O Stretch~1050

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides additional structural evidence. banglajol.infojmchemsci.com Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other cations. mdpi.comd-nb.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the compound. semanticscholar.orgscielo.br The predicted monoisotopic mass of this compound (C₈H₈N₂O) is 148.0637 Da. nih.gov Analysis of the fragmentation pattern in MS/MS experiments can further confirm the structure. A common fragmentation pathway for this molecule would be the loss of a water molecule from the protonated parent ion, leading to a significant [M+H-H₂O]⁺ fragment ion at m/z 131.0609. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound
Adduct / FragmentFormulaCalculated m/zNotes
[M]⁺[C₈H₈N₂O]⁺148.0631Molecular Ion
[M+H]⁺[C₈H₉N₂O]⁺149.0709Protonated Molecular Ion, commonly seen in ESI+. uni.lu
[M+Na]⁺[C₈H₈N₂ONa]⁺171.0529Sodium Adduct, common in ESI+. uni.lu
[M-H]⁻[C₈H₇N₂O]⁻147.0564Deprotonated Molecular Ion, seen in ESI-. uni.lu
[M+H-H₂O]⁺[C₈H₇N₂]⁺131.0609Fragment from loss of water. uni.lu

Compound Index

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides vital information on bond lengths, bond angles, and the conformational and packing arrangement of molecules, which is crucial for understanding the structure-property relationships of compounds like this compound and its derivatives.

Single-Crystal X-ray Diffraction Data Collection and Refinement

The structural elucidation of indazole derivatives by single-crystal X-ray diffraction involves growing a suitable single crystal, irradiating it with an X-ray beam, and analyzing the resulting diffraction pattern. While specific crystallographic data for this compound is not prominently available in the searched literature, a 2022 study reported the first X-ray structures of four related (1H-indazol-1-yl)methanol derivatives, providing a strong basis for understanding this class of compounds. researchgate.netacs.orgnih.gov The study included the parent compound, (1H-indazol-1-yl)methanol, and its 4-nitro, 5-nitro, and 6-nitro derivatives. researchgate.netacs.orgnih.gov

Data collection is typically performed using modern diffractometers, such as those equipped with CCD detectors. The refinement of the crystal structure data is carried out using specialized software packages to achieve low R-factor values, indicating a good fit between the experimental and calculated structure factors.

For instance, the single-crystal structure of a related compound, bis(1H-indazol-1-yl)methane, was determined to crystallize in the monoclinic space group C2. nih.gov Another derivative, 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid, was also analyzed, and its crystallographic data was summarized, showcasing the detailed information obtainable from such experiments. mdpi.com

The study on (1H-indazol-1-yl)methanol derivatives revealed key structural parameters. The torsion angles of the 1-methanol substituent were determined for the parent compound and its nitro derivatives, highlighting the conformational preferences of the hydroxymethyl group relative to the indazole ring. acs.orgnih.gov

CompoundTorsion Angle N2–N1–C–O (°)Torsion Angle N1–C–O–H (°)
(1H-indazol-1-yl)methanol (2a)75.4105.5
(4-nitro-1H-indazol-1-yl)methanol (2b)85.698.8
(5-nitro-1H-indazol-1-yl)methanol (2c)85.0100.7
(6-nitro-1H-indazol-1-yl)methanol (2d)86.4101.3
Data derived from a study on (1H-indazol-1-yl)methanol derivatives. acs.org

Analysis of Intermolecular Interactions and Conformational Landscape in Crystal Structures

The crystal packing of indazole derivatives is governed by a network of intermolecular interactions, which dictates the supramolecular architecture. iosrjournals.org A detailed analysis of these interactions is essential for understanding the solid-state properties of these compounds.

In the crystal structures of the four (1H-indazol-1-yl)methanol derivatives, the molecules form dimers through intermolecular O–H···N hydrogen bonds. researchgate.netnih.gov This hydrogen bonding pattern is a dominant feature, where the hydroxyl group of the methanol (B129727) substituent on one molecule interacts with the N2 atom of the indazole ring of an adjacent molecule. researchgate.net This type of strong hydrogen bonding is a critical factor in the stabilization of crystal structures. iosrjournals.org

The conformational landscape of these molecules is revealed through parameters like torsion angles. For the (1H-indazol-1-yl)methanol derivatives, the torsion angles involving the hydroxymethyl group (N2–N1–C–O and N1–C–O–H) show that the nitro-substituted compounds adopt similar conformations, which differ from the unsubstituted parent compound. acs.org For instance, the three nitro derivatives have average N2–N1–C–O / N1–C–O–H torsion angles of 85.7° / 100.3°, compared to 75.4° / 105.5° for the parent molecule. acs.org In a more complex derivative, (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol, the synthesis involves the reduction of a carboxylate to an alcohol, indicating the stability of the hydroxymethyl group within the indazole framework during synthetic transformations. nih.govtandfonline.com This highlights how the conformational flexibility of the hydroxymethyl group can be influenced by substituents on the indazole ring system.

Computational and Theoretical Studies of 1h Indazol 7 Yl Methanol and Indazole Systems

Quantum Chemical Calculations and Theoretical Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the theoretical investigation of indazole derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecular properties.

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indazole systems, various DFT functionals and basis sets have been utilized to predict their properties. A common choice for geometry optimization and electronic property calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. nih.govmdpi.orgresearchgate.netacs.org This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of the basis set is crucial for obtaining accurate results. For indazole derivatives, Pople-style basis sets such as 6-31G* and 6-311++G(d,p) are frequently used. nih.govmdpi.orgresearchgate.netacs.orgresearchgate.net The 6-311++G(d,p) basis set, for instance, is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. nih.govresearchgate.netacs.org These additions are important for accurately describing systems with lone pairs, hydrogen bonding, and for calculating properties like electron affinity and proton affinity. In some studies, the economical 6-31+G* basis set has been shown to be sufficient for calculating HOMO and LUMO energies. researchgate.net

Theoretical investigations often involve optimizing the molecular geometry in both the gas phase and in solution to understand the influence of the solvent. dergipark.org.tr The Integral Equation Formalism of the Polarised Continuum Model (IEF-PCM) is a common approach to model solvent effects. bohrium.com

Table 1: Commonly Used DFT Methodologies and Basis Sets for Indazole Systems

Methodology/Basis Set Description Typical Application
B3LYP A hybrid density functional that combines Hartree-Fock exchange with DFT exchange-correlation. nih.govmdpi.orgresearchgate.netacs.org Geometry optimization, electronic property calculations.
6-31G * A Pople-style double-zeta basis set with polarization functions on heavy atoms. mdpi.orgresearchgate.net Initial geometry optimizations and exploratory calculations.
6-311++G(d,p) A triple-zeta basis set with diffuse and polarization functions on all atoms. nih.govresearchgate.netacs.org High-accuracy calculations of electronic properties and reaction mechanisms.
IEF-PCM A continuum solvation model to account for solvent effects. bohrium.com Calculations in solution to mimic experimental conditions.
M06-2X A hybrid meta-GGA functional. Can provide improved accuracy for non-covalent interactions.

| wB97XD | A range-separated hybrid functional with empirical dispersion correction. scielo.br | Suitable for systems where dispersion forces are important. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For indazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. rsc.orgnih.gov These values provide insights into the electronic transitions and reactivity of the molecules. For instance, in a study of various indazole derivatives, the HOMO and LUMO energies were calculated to understand their potential as corrosion inhibitors. dergipark.org.tr The distribution of the HOMO and LUMO across the molecule can also be visualized to identify the regions most likely to be involved in electron donation and acceptance. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Parameters for an Indazole System (Calculated)

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the propensity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the propensity to accept electrons.

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A measure of chemical reactivity and kinetic stability. |

Conceptual DFT provides a framework for defining and calculating various chemical concepts that describe the reactivity of a molecule. nih.gov These parameters are derived from the variations in energy with respect to the number of electrons.

Chemical Potential (μ) : This is related to the escaping tendency of an electron from a system and is defined as the negative of electronegativity. It can be approximated as μ ≈ (EHOMO + ELUMO) / 2. jmaterenvironsci.com

Chemical Hardness (η) : This parameter measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. jmaterenvironsci.com

Electronegativity (χ) : This is the power of an atom or a group of atoms to attract electrons towards itself. It is the negative of the chemical potential, χ = -μ. rsc.org

Global Electrophilicity Index (ω) : Introduced by Parr, this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η). jmaterenvironsci.com

Global Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. jmaterenvironsci.com

Nucleophilicity : While a global nucleophilicity index exists, local nucleophilicity is often more informative and can be assessed through Fukui functions.

These parameters have been calculated for various indazole derivatives to predict their reactivity and potential applications, such as in corrosion inhibition. jmaterenvironsci.combohrium.com

Table 3: Conceptual DFT Parameters and Their Significance

Parameter Formula Interpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Electron escaping tendency.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO) / 2 Electron attracting power.
Electrophilicity (ω) ω = μ² / (2η) Propensity to accept electrons.

| Softness (S) | S = 1 / (2η) | Measure of polarizability. |

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites. The condensed Fukui functions (fk+ for nucleophilic attack, fk- for electrophilic attack, and fk0 for radical attack) are calculated for each atomic site. jmaterenvironsci.commdpi.com

Molecular Electrostatic Potential (MEP) Maps : MEP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They provide a simple and effective way to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For indazole derivatives, MEP maps can highlight the electron-rich nitrogen atoms and potentially acidic protons. nih.gov

Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. mdpi.orgresearchgate.nettandfonline.com The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). Computational methods are invaluable for determining the energies of these tautomers and predicting the predominant form under different conditions.

For the parent indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer in the gas phase. researchgate.net This has been attributed to the greater aromaticity of the 1H-form. researchgate.net Theoretical calculations at various levels of theory, including MP2 and B3LYP, have consistently shown the 1H-indazole to be lower in energy. researchgate.net For instance, B3LYP/6-311++G(d,p) calculations indicated that the 1-substituted isomer of (indazol-1-yl)methanol is more stable than the 2-substituted isomer. nih.govacs.org

The presence of substituents can significantly alter the tautomeric equilibrium. researchgate.net For (1H-indazol-7-yl)-methanol, the position of the methanol (B129727) group at the 7-position would likely favor the 1H-tautomer due to steric and electronic reasons, a hypothesis that can be rigorously tested through comparative energy calculations of the possible tautomers.

Table 4: Calculated Relative Energies for Indazole Tautomers

Tautomer Method Relative Energy (kcal/mol)
1H-Indazole B3LYP/6-311G(d,p) 0.0
2H-Indazole B3LYP/6-311G(d,p) +5.3 researchgate.net
1H-Indazole MP2/cc-pVTZ 0.0

| 2H-Indazole | MP2/cc-pVTZ | +3.25 researchgate.net |

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential Maps)

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations are particularly useful for:

Conformational Analysis : For flexible molecules like this compound, which has a rotatable hydroxymethyl group, MD simulations can explore the potential energy surface and identify the most stable conformations and the energy barriers between them.

Solvent Effects : MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. This provides a more realistic description of solvation compared to continuum models and allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Protein-Ligand Interactions : In the context of drug design, MD simulations are crucial for understanding the stability of a ligand, such as an indazole derivative, within the binding site of a protein. nih.govresearchgate.net These simulations can reveal key interactions and conformational changes that are essential for binding affinity. nih.gov

For indazole derivatives, MD simulations have been used to investigate their stability in complex biological environments and to analyze their interactions with target proteins. nih.govresearchgate.netinnovareacademics.in The simulations typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the system and the flexibility of different parts of the molecule. nih.gov

Role of 1h Indazol 7 Yl Methanol in the Synthesis of Complex Organic Architectures

Strategic Building Block in Advanced Heterocyclic Synthesis

(1H-indazol-7-yl)-methanol serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds. The presence of both a nucleophilic indazole ring system and a modifiable hydroxymethyl group allows for a diverse range of chemical transformations.

The hydroxymethyl group is particularly amenable to various reactions. It can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a handle for further functionalization. cymitquimica.com For instance, oxidation opens up pathways to create indazole-based amides, esters, and other carbonyl derivatives. Conversely, the hydroxyl group can be replaced through nucleophilic substitution reactions, allowing for the introduction of different functional groups and the extension of the molecular framework. cymitquimica.com

A key aspect of its utility lies in the inherent reactivity of the indazole ring itself. The nitrogen atoms in the pyrazole (B372694) moiety can be alkylated or acylated, and the benzene (B151609) portion of the ring system can undergo electrophilic substitution reactions, although the regioselectivity of these reactions can be influenced by the existing substituents. This dual reactivity of the ring and the side chain makes this compound a strategic component in the assembly of complex, multi-ring heterocyclic systems. a2bchem.comjmchemsci.com

Detailed research has demonstrated its application in creating substituted indazoles, which are prevalent scaffolds in medicinal chemistry. For example, the synthesis of novel multi-substituted indazole derivatives often starts from precursors that can be conceptually linked back to the functional group transformations of this compound. jmchemsci.com

Precursor for Scaffold-Hopping and Fragment-Based Design Initiatives

In the realm of drug discovery, this compound is a valuable precursor for scaffold-hopping and fragment-based design strategies. diva-portal.org Scaffold hopping is a medicinal chemistry technique aimed at identifying novel molecular frameworks (scaffolds) that retain the biological activity of a known active compound but possess a different core structure. nih.govresearchgate.net This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

The indazole moiety of this compound is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds. diva-portal.org Its ability to engage in various non-covalent interactions, including hydrogen bonding, makes it an effective mimic for other heterocyclic systems like indoles and benzimidazoles. diva-portal.org By using this compound as a starting point, chemists can systematically modify the core structure, generating libraries of related compounds to explore new chemical space and identify novel drug candidates.

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are identified and then optimized and linked together to create a potent lead compound. acs.org The relatively small and functionalized nature of this compound makes it an ideal fragment for such campaigns. Its hydroxymethyl group provides a convenient attachment point for linking to other fragments, while the indazole core can be oriented within a target's binding site to maximize interactions.

The table below showcases examples of how modifications to the core this compound structure can lead to diverse molecular architectures, a key principle in both scaffold hopping and fragment-based design.

Derivative Class Synthetic Transformation Potential Application Area
Indazole-7-carboxylic acidsOxidation of the hydroxymethyl groupIntroduction of amide or ester functionalities
7-(Halomethyl)-1H-indazolesSubstitution of the hydroxyl groupPrecursors for further nucleophilic substitutions
N-Alkylated indazol-7-yl methanolsAlkylation of the indazole nitrogenModulation of solubility and binding properties
Fused Heterocyclic SystemsAnnulation reactions involving the indazole ringCreation of novel polycyclic scaffolds

Applications in Functional Materials Chemistry and Design

Beyond its role in medicinal chemistry, this compound and its derivatives are finding applications in the field of functional materials chemistry. a2bchem.comsmolecule.com The unique electronic and photophysical properties of the indazole ring system make it an attractive component for the design of new materials with specific functions. smolecule.com

Indazole-based molecules have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The tunability of the electronic properties of the indazole core through substitution allows for the fine-tuning of the material's energy levels (HOMO/LUMO) to optimize device performance. The hydroxymethyl group of this compound provides a reactive handle to incorporate these chromophores into larger polymeric or dendritic structures, which can be essential for film formation and charge transport in thin-film devices.

Furthermore, the ability of the indazole moiety to participate in hydrogen bonding and other intermolecular interactions can be exploited to control the self-assembly and solid-state packing of molecules. This is a critical factor in determining the bulk properties of a material, including its charge mobility and photophysical characteristics. The strategic placement of functional groups, enabled by starting with a versatile building block like this compound, is key to designing materials with desired solid-state architectures.

The table below summarizes the properties of this compound that are relevant to its application in materials science.

Property Relevance in Materials Chemistry
Aromatic Heterocyclic CoreContributes to thermal stability and tunable electronic properties.
Reactive Hydroxymethyl GroupAllows for incorporation into polymers and other macromolecular structures.
Hydrogen Bonding CapabilityInfluences molecular self-assembly and solid-state packing.
Potential for DerivatizationEnables fine-tuning of photophysical and electronic properties.

Future Directions and Emerging Research Avenues in 1h Indazol 7 Yl Methanol Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The development of more efficient and novel synthetic routes to (1H-indazol-7-yl)-methanol and its parent indazole core is a primary focus of ongoing research. Traditional methods for indazole synthesis often involve harsh reaction conditions, high temperatures, and long reaction times, which can lead to the formation of side products. rasayanjournal.co.in Modern strategies are increasingly centered on transition-metal catalysis and one-pot procedures to improve yields and reduce environmental impact.

Recent advancements include the use of cobalt(III)-catalyzed C-H bond functionalization, which allows for the direct and atom-economical assembly of highly substituted indazoles from readily available starting materials. nih.gov Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern indazole synthesis, enabling the formation of various functionalized derivatives. rasayanjournal.co.in Furthermore, microwave-assisted organic synthesis has emerged as a powerful green chemistry technique, significantly accelerating reaction rates and improving yields of indazole derivatives. rasayanjournal.co.inajrconline.org

Future efforts will likely concentrate on discovering new catalytic systems that operate under milder conditions and offer greater functional group tolerance. The development of one-pot, multi-component reactions that construct the indazole ring and introduce the methanol (B129727) functionality in a single synthetic operation is a particularly attractive goal. acs.orgresearchgate.net

Exploration of Underutilized Functionalization Methodologies and Reaction Discovery

Beyond the synthesis of the core structure, the selective functionalization of the indazole ring is crucial for creating diverse molecular architectures. While C-H functionalization has become a powerful tool, there remains significant potential to explore underutilized methodologies. researchgate.netrsc.orgmdpi.com

The direct C-H functionalization of the six-membered ring of indazoles, particularly at the C7 position, has been a challenging but rewarding area of research. mdpi.com Future work will likely focus on developing new directing groups and catalytic systems to achieve regioselective functionalization at various positions of the indazole nucleus. nih.gov The exploration of radical-mediated pathways and photoredox catalysis could also open up new avenues for functionalization that are complementary to existing transition-metal-catalyzed methods. researchgate.net

Furthermore, reaction discovery efforts will aim to uncover novel transformations of the hydroxymethyl group of this compound. This could include developing new methods for its oxidation to the corresponding aldehyde or carboxylic acid, or its conversion to other functional groups, thereby expanding its synthetic utility. cymitquimica.com

Advanced Computational Modeling for Predictive Chemical Transformations

Computational chemistry is playing an increasingly vital role in modern drug discovery and synthetic chemistry. longdom.orglongdom.org In the context of this compound, advanced computational modeling can be a powerful tool for predicting chemical transformations and guiding the design of new synthetic routes.

Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, predict the regioselectivity of functionalization reactions, and assess the stability of reaction intermediates. bohrium.comacs.org This theoretical insight can help chemists to optimize reaction conditions and to design more efficient synthetic strategies. For instance, computational studies have been used to understand the mechanism of the addition of indazoles to formaldehyde, which is relevant to the synthesis of this compound. acs.orgnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed to predict the biological activity of novel this compound derivatives. longdom.orglongdom.org This can help to prioritize synthetic targets and to focus research efforts on compounds with the highest potential for therapeutic applications. The use of these predictive models can accelerate the drug discovery process and reduce the need for extensive experimental screening. tandfonline.com

Integration of Green Chemistry Principles for Sustainable Synthesis of this compound

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing more sustainable and environmentally friendly processes. benthamdirect.com The synthesis of this compound and its derivatives is an area where green chemistry principles can have a significant impact.

The use of alternative and greener solvents, such as water or bio-based solvents, is a key aspect of sustainable synthesis. acs.org For example, the use of PEG-400 as a green solvent has been demonstrated for the synthesis of indazole derivatives. acs.org The development of catalyst systems that can be easily recovered and reused is another important goal. rsc.org

Electrochemical synthesis is also emerging as a green and sustainable method for the synthesis of indazoles, offering a transition-metal-free approach that can be performed at room temperature. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. rasayanjournal.co.inajrconline.org The use of natural catalysts, such as lemon peel powder, is also being explored as a sustainable approach to indazole synthesis. researchgate.net

Expanding the Scope of this compound as a Versatile Synthetic Synthon

This compound is a valuable synthetic intermediate, and a key future direction will be to expand its scope as a versatile building block in organic synthesis. a2bchem.comcymitquimica.com The hydroxymethyl group provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. cymitquimica.com

The development of new synthetic methodologies that utilize this compound as a starting material will be crucial. This could include its use in multi-component reactions, cascade reactions, and the synthesis of libraries of diverse indazole derivatives for high-throughput screening. nih.gov

Furthermore, the unique structural and electronic properties of the indazole ring can be exploited to control the reactivity of the hydroxymethyl group and to direct the outcome of chemical reactions. By understanding and harnessing these properties, chemists can develop new and innovative ways to use this compound in the synthesis of novel compounds with a wide range of potential applications.

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